2-Bromo-6-(3-methylpiperidin-1-YL)pyridine
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Overview
Description
2-Bromo-6-(3-methylpiperidin-1-yl)pyridine is a chemical compound with the molecular formula C11H15BrN2 It is a brominated pyridine derivative that features a piperidine ring substituted at the 3-position with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(3-methylpiperidin-1-yl)pyridine typically involves the bromination of 6-(3-methylpiperidin-1-yl)pyridine. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(3-methylpiperidin-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a suitable solvent and a base to facilitate the reaction.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or other oxidizing and reducing agents are used under controlled conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
2-Bromo-6-(3-methylpiperidin-1-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of biological systems and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(3-methylpiperidin-1-yl)pyridine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its bromine and piperidine functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: A simpler brominated pyridine derivative without the piperidine ring.
6-(3-methylpiperidin-1-yl)pyridine: The non-brominated precursor of 2-Bromo-6-(3-methylpiperidin-1-yl)pyridine.
2-Chloro-6-(3-methylpiperidin-1-yl)pyridine: A chlorinated analog with similar properties.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the piperidine ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H15BrN2 |
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Molecular Weight |
255.15 g/mol |
IUPAC Name |
2-bromo-6-(3-methylpiperidin-1-yl)pyridine |
InChI |
InChI=1S/C11H15BrN2/c1-9-4-3-7-14(8-9)11-6-2-5-10(12)13-11/h2,5-6,9H,3-4,7-8H2,1H3 |
InChI Key |
SVHJQSZPLOXNSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=CC=C2)Br |
Origin of Product |
United States |
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